molecular formula C15H7N3S B3824890 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile

Cat. No.: B3824890
M. Wt: 261.30 g/mol
InChI Key: ZRIIKSZIELTYKB-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile is a heterocyclic compound that features a benzothiazole ring fused to a benzene ring with two cyano groups attached. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

    Molecular hybridization techniques: Combining different molecular fragments to create new compounds.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve scalable processes such as:

    Continuous flow synthesis: This method allows for the continuous production of compounds, improving efficiency and scalability.

    Batch reactors: Traditional batch reactors are used for the synthesis of benzothiazole derivatives on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls. This inhibition can lead to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with a benzothiazole ring.

    Benzoxazole: Similar to benzothiazole but with an oxygen atom in place of sulfur.

    Benzimidazole: Contains a nitrogen atom in place of sulfur in the benzothiazole ring.

Uniqueness

4-(1,3-Benzothiazol-2-yl)benzene-1,2-dicarbonitrile is unique due to the presence of two cyano groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3S/c16-8-11-6-5-10(7-12(11)9-17)15-18-13-3-1-2-4-14(13)19-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIIKSZIELTYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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